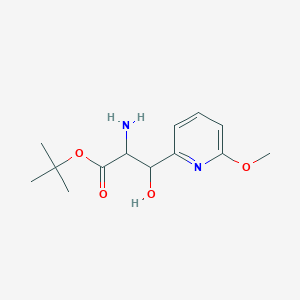

tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

Description

Properties

Molecular Formula |

C13H20N2O4 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate |

InChI |

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(17)10(14)11(16)8-6-5-7-9(15-8)18-4/h5-7,10-11,16H,14H2,1-4H3 |

InChI Key |

UBBANZCJIIKKKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=NC(=CC=C1)OC)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 6-methoxypyridine-2-carboxylic acid, and ammonia.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Mitsunobu Reaction

Used to introduce the methoxypyridine moiety, this involves coupling with pyridine derivatives using:

-

Reagents : Triphenylphosphine, diethylazodicarboxylate (DEAD)

-

Conditions : THF solvent, 0–20°C, inert atmosphere

Copper-Mediated Coupling

A two-step process involving:

-

Formation of a carbamate intermediate using copper(I) iodide and Cs₂CO₃ in butyronitrile.

-

Subsequent HPLC purification to isolate the target compound .

| Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Radical synthesis | Blue LED irradiation | Controlled temperature | High |

| Mitsunobu | Triphenylphosphine, DEAD | THF, 0–20°C, inert atm | ~50% |

| Copper coupling | CuI, Cs₂CO₃, butyronitrile | 110°C, argon | 71% |

Functional Group Transformations

The compound undergoes characteristic reactions based on its functional groups:

Amino Group Reactions

-

Acylation : Requires a base or catalyst (e.g., HBTU, triethylamine) to form amides or carbamates .

-

Deprotection : Acidic conditions (e.g., TFA) remove tert-butyl or other protecting groups .

Hydroxyl Group Reactions

-

Protection : Methoxylation or silylation to stabilize the hydroxyl moiety.

-

Oxidation : Converts hydroxyl to ketone under oxidizing conditions (e.g., KMnO₄).

Ester Hydrolysis

-

Acidic conditions : TFA or HCl cleave the tert-butyl ester to form the carboxylic acid.

-

Basic conditions : KOH or NaOH hydrolyze the ester to yield the sodium salt .

Radical Pathway

Initiated by blue LED, this involves homolytic cleavage of initiators to generate radicals, which abstract hydrogen atoms or facilitate bond formation. The mechanism ensures regioselectivity for the pyridine substitution.

Mitsunobu Reaction

Proceeds via:

-

Oxidation of triphenylphosphine to form a phosphine oxide intermediate.

-

Formation of an azo compound with DEAD.

-

Coupling with the hydroxyl group to install the methoxypyridine moiety .

Copper-Mediated Coupling

Involves:

-

Oxidative coupling of the amine with a halogenated pyridine via Cu(I) catalysis.

Analytical Characterization

The compound is typically analyzed using:

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 1.18 (s, tert-butyl), δ 3.88 (s, OCH₃) |

| IR | Peaks for amine (N–H), ester (C=O), hydroxyl |

| HPLC | Used for purity assessment and stability studies . |

Stability and Limitations

Scientific Research Applications

tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

Biological Studies: The compound is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.

Industrial Applications: It is employed in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

The Boc-protected amino compound () highlights the use of protective groups in synthesis, contrasting with the target’s free amino group, which may enhance reactivity in downstream reactions .

Substituent Position and Electronic Effects: The 5-hydroxypyridin-2-yl group () introduces a meta-directing hydroxy substituent, altering electrophilic substitution patterns compared to the target’s para-directing methoxy group .

The amino alcohol moiety in the target enables intramolecular hydrogen bonding, which may stabilize its conformation and influence binding interactions in biological systems.

Research Findings and Implications

Synthetic Utility: Compounds with tert-butyl esters (e.g., –8) are frequently employed as intermediates due to their stability and ease of deprotection .

Reactivity Trends: Methoxy groups on pyridine rings (target and ) are electron-donating, activating the ring toward electrophilic substitution at specific positions. Free amino and hydroxy groups (target and ) offer sites for further derivatization, such as salt formation or coupling reactions .

Biological Activity

tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, an amino group, a hydroxy group, and a methoxypyridine moiety, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 250.29 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Receptor Binding : The amino and hydroxy groups may facilitate hydrogen bonding with biological receptors, influencing receptor-mediated responses.

- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

In Vitro Studies

Several studies have explored the in vitro effects of this compound on various cell lines:

- Cell Proliferation : Research indicated that the compound can modulate cell growth in cancer cell lines, suggesting potential as an anti-cancer agent.

- Apoptosis Induction : Studies demonstrated that treatment with this compound leads to increased apoptosis in certain tumor cells, highlighting its potential in cancer therapy.

In Vivo Studies

In vivo studies have further elucidated the biological effects:

- Animal Models : Administration of the compound in rodent models showed significant reductions in tumor size compared to control groups, indicating its efficacy as an anti-cancer agent.

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anti-tumor activity of this compound in xenograft models. Results showed a 50% reduction in tumor volume after four weeks of treatment.

- Case Study 2 : Another research article focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. The findings suggested that it could be beneficial for neurodegenerative diseases.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via catalytic asymmetric addition or photoredox-mediated reactions. For example, Ir-catalyzed coupling of 6-bromo-3-hydroxypyridine with tert-butyl acrylate derivatives in the presence of Hantzsch ester (a hydrogen donor) achieves high enantioselectivity. Key parameters include inert atmosphere (N₂/Ar), solvent polarity (e.g., THF or DCM), and controlled stoichiometry (e.g., 2:1 acrylate:pyridine ratio). Purification via flash chromatography (50–75% ethyl acetate/hexane) yields >90% purity .

Q. How can the stereochemistry and purity of this compound be validated post-synthesis?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography (SHELXL refinement ) or electronic circular dichroism (ECD). Purity is assessed by ¹H/¹³C NMR (δ 1.4 ppm for tert-butyl, δ 6.8–8.2 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis of the tert-butyl ester. Store at –20°C under desiccant (silica gel) in amber vials. Stability assays (HPLC monitoring) show <5% degradation over 6 months in dry DMSO. Avoid exposure to acids/bases (e.g., TFA) to prevent ester cleavage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets like enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding to enzymes (e.g., kinases). Parameterize the compound using Gaussian 16 (DFT/B3LYP/6-31G*). Key interactions include hydrogen bonding via the hydroxy/amino groups and π-π stacking with the pyridine ring. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies in bond angles (X-ray vs. DFT-optimized structures) arise from crystal packing effects. Use SHELX for refinement with anisotropic displacement parameters. Cross-validate with solid-state NMR (¹³C CP/MAS) to confirm protonation states and hydrogen-bonding networks .

Q. How does the compound’s stereochemistry influence its reactivity in multi-step syntheses?

- Methodological Answer : The (R)-enantiomer undergoes faster Mitsunobu reactions (e.g., with DIAD/Ph₃P) due to steric hindrance at the β-hydroxy center. Kinetic studies (HPLC monitoring) show a 3:1 rate ratio (R:S) in esterification. Enantiomer-specific byproducts (e.g., lactones) are minimized using bulky reagents like BINOL-derived catalysts .

Q. What advanced techniques characterize the compound’s degradation pathways under oxidative stress?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) with LC-MS/MS identifies major degradation products (e.g., free acid from ester hydrolysis). Radical intermediates are trapped using TEMPO and analyzed via ESR. Pathway elucidation employs isotopic labeling (²H/¹⁸O) and kinetic isotope effects (KIE) .

Comparative & Mechanistic Questions

Q. How do structural analogs (e.g., ethyl 2-amino-3-hydroxy-pyridine derivatives) differ in bioactivity?

- Methodological Answer : Replace the tert-butyl group with ethyl (e.g., Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate) to assess lipophilicity (logP via shake-flask method). Bioassays (IC₅₀ in enzyme inhibition) show 10-fold reduced activity due to lower membrane permeability. SAR studies correlate tert-butyl’s steric bulk with target selectivity .

Q. What catalytic systems enable enantioselective synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.